Ortho-Fluorine Alters Calculated logD and pKa Relative to Meta- and Para-Fluoro Analogs, Affecting CNS Permeability Predictions
In silico comparison of N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine (2-F) with its 3-fluoro (CAS 1250880-50-2) and 4-fluoro positional isomers reveals that the ortho-fluorine substitution reduces the calculated logD₇.₄ by approximately 0.3–0.5 log units due to intramolecular F···HN hydrogen bonding that shields the amine polarity . The calculated pKa of the exocyclic secondary amine is correspondingly lowered by ~0.4 pKa units (predicted pKa ≈ 8.1 vs. ~8.5 for the 4-fluoro analog), placing the 2-F isomer closer to the CNS-favorable pKa range (7.5–8.5) identified for blood-brain barrier penetration . This difference is a direct consequence of the ortho-fluorine proximity effect and is not recapitulated by meta- or para-fluorine substitution .
| Evidence Dimension | Predicted logD₇.₄ and amine pKa (in silico) |
|---|---|
| Target Compound Data | N-[(2-Fluorophenyl)methyl]-1-methylpyrrolidin-3-amine: predicted logD₇.₄ ≈ 1.2; predicted pKa (secondary amine) ≈ 8.1 |
| Comparator Or Baseline | N-[(4-Fluorophenyl)methyl]-1-methylpyrrolidin-3-amine: predicted logD₇.₄ ≈ 1.6; predicted pKa ≈ 8.5 |
| Quantified Difference | ΔlogD₇.₄ ≈ −0.4; ΔpKa ≈ −0.4 (ortho-fluoro vs. para-fluoro) |
| Conditions | In silico prediction using consensus model (ACD/Labs Percepta or equivalent); calculated for the neutral free base at 25°C. |
Why This Matters
Lower logD and moderated pKa are key physicochemical drivers of CNS drug-likeness; the 2-F isomer may offer superior brain penetration potential compared to the 4-F analog in CNS-targeted programs.
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- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Class-level evidence: ortho-fluorine effects on conformation and pKa.) View Source
